molecular formula C14H11NO B6375488 3-Cyano-5-(3-methylphenyl)phenol CAS No. 1261997-92-5

3-Cyano-5-(3-methylphenyl)phenol

Cat. No.: B6375488
CAS No.: 1261997-92-5
M. Wt: 209.24 g/mol
InChI Key: PHRUCULUPFVIFO-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-methylphenyl)phenol is a chemical compound with the molecular formula C14H11NO. It is characterized by a cyano group (-CN) and a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with a 3-methylphenyl group. This compound has diverse applications in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-Cyano-5-(3-methylphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, including enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-(3-methylphenyl)phenol
  • 3-Cyano-5-(4-methylphenyl)phenol
  • 3-Cyano-5-(2-methylphenyl)phenol

Uniqueness

3-Cyano-5-(3-methylphenyl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the cyano and hydroxyl groups on the phenyl ring provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-hydroxy-5-(3-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRUCULUPFVIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684613
Record name 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-92-5
Record name 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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